1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine
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Overview
Description
1-(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl)piperidine, commonly referred to as DFPP, is a cyclic organic compound with a variety of applications in scientific research. It is a highly versatile compound that can be used in a range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
DFPP has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for coordination chemistry. Additionally, DFPP has been used in the synthesis of drugs and other biologically active compounds, such as antifungal agents and antibiotics. It has also been used in the synthesis of polymers and other materials for use in biomedical applications.
Mechanism Of Action
The exact mechanism of action of DFPP is not fully understood, but it is believed to involve the formation of a covalent bond between the piperidine nitrogen atom and the carbonyl carbon atom of the cyclic compound. This covalent bond is believed to be responsible for the catalytic activity of DFPP in various reactions. Additionally, the presence of the difluorophenyl group in the cyclic compound is believed to be responsible for its ability to act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPP are not well understood. However, it has been shown to have some effect on the activity of enzymes, including cytochrome P450 enzymes. Additionally, it has been shown to have some effect on the activity of proteins, such as those involved in signal transduction pathways.
Advantages And Limitations For Lab Experiments
The use of DFPP in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of reactions and can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it is not always possible to obtain the desired product in high yields, and it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the use of DFPP in scientific research. One potential area of research is the development of new and improved synthesis methods for the compound. Additionally, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug development. Additionally, further research could be done to explore the potential use of DFPP as a catalyst for various reactions, as well as its potential use in the synthesis of polymers and other materials for use in biomedical applications. Finally, further research could be done to explore the potential use of DFPP as a ligand in coordination chemistry.
Synthesis Methods
The synthesis of DFPP is relatively straightforward and can be achieved by a number of methods. One of the most common methods involves the reaction of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl chloride with piperidine in the presence of a base, such as triethylamine. This reaction produces the desired product in high yields. Other methods for the synthesis of DFPP include the use of Grignard reagents, lithium-halogen exchange, and the Ullmann reaction.
properties
IUPAC Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c18-17(19)15(13-7-3-1-4-8-13)11-16(17,12-15)14(21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJYVFIZQKEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC(C2)(C3(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine |
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